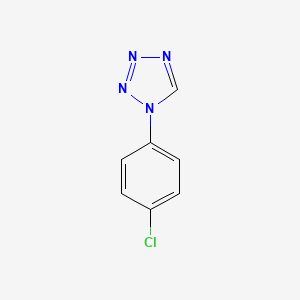

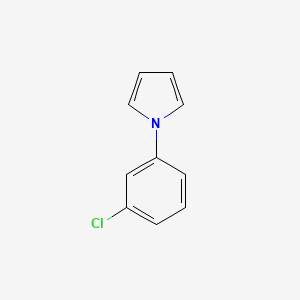

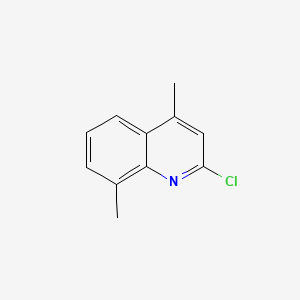

![molecular formula C11H10N4 B1347671 7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine CAS No. 351357-44-3](/img/structure/B1347671.png)

7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

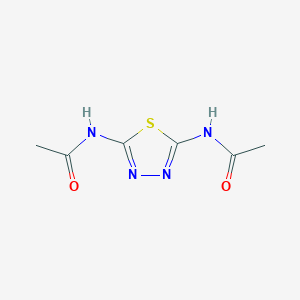

“7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine” is a chemical compound with the molecular formula C11H10N4 and a molecular weight of 198.22 . It is used for research purposes .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to the compound , has been reported in the literature . These compounds were synthesized based on scaffold hopping and computer-aided drug design . Another method involves the condensation and hydrolysis followed by cyclization to yield pyrazoloquinolines .

Molecular Structure Analysis

The molecular structure of “7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine” consists of a pyrazole and a quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .

Chemical Reactions Analysis

The chemical reactions involving “7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine” and similar compounds are complex and involve several steps. For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives involves a sequential opening/closing cascade reaction .

Physical And Chemical Properties Analysis

The molecular weight of “7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine” is 198.22, and its molecular formula is C11H10N4 .

Aplicaciones Científicas De Investigación

Synthesis of Derivatives

The compound “7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine” can be used as a starting material for the synthesis of various derivatives. Research is ongoing to understand the reaction mechanisms and improve yields for creating modified derivatives .

Synthetic Strategies

Comprehensive data from 2017 to 2021 has been summarized regarding synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to your compound of interest. These methods are systematized according to the method to assemble the pyrazolopyridine system .

Photophysical Properties

Studies have been conducted on the synthesis and photophysical properties of 1H-pyrazolo-[3,4-b]quinolines, indicating potential applications in materials science for their unique light-absorbing or emitting properties .

Biomedical Applications

Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described with potential biomedical applications. These compounds present two possible tautomeric forms: the 1H- and 2H-isomers, which may influence their interaction with biological targets .

Research on Synthesis and Properties

There has been over a century of research on the synthesis and biological properties of 1H-pyrazolo[3,4-b]quinolines. This research includes studies published between 1911–2021, indicating a long history of scientific interest in these compounds .

Mecanismo De Acción

While the specific mechanism of action for “7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine” is not mentioned in the retrieved papers, similar compounds have been evaluated for their activities to inhibit Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Direcciones Futuras

The future directions for “7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine” and similar compounds could involve further exploration of their potential as TRK inhibitors . Additionally, the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

Propiedades

IUPAC Name |

7-methyl-2H-pyrazolo[3,4-b]quinolin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-6-2-3-7-5-8-10(12)14-15-11(8)13-9(7)4-6/h2-5H,1H3,(H3,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBBODGTIZUGKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC3=NNC(=C3C=C2C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

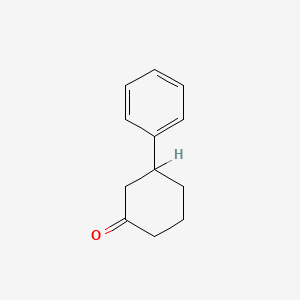

![2-[(4-Methoxy-phenylamino)-methyl]-phenol](/img/structure/B1347597.png)